CK-2127107
Description
Overview of Skeletal Muscle Contractility and Sarcomeric Function in Health and Disease
Skeletal muscle, which constitutes approximately 40% of the human body's weight, is essential for voluntary movements, maintaining posture, stabilizing joints, and generating heat. nih.gov The fundamental contractile unit of skeletal muscle is the sarcomere. kenhub.comoregonstate.education These highly organized structures are composed of contractile myofilaments: thin filaments made primarily of actin and thick filaments of myosin. kenhub.comlumenlearning.com The striated appearance of skeletal muscle fibers is due to the repeating arrangement of these filaments within structures called myofibrils. oregonstate.educationlumenlearning.com
Muscle contraction occurs through the "sliding filament model," where actin and myosin filaments slide past each other, shortening the sarcomere and, consequently, the entire muscle fiber. oregonstate.educationlumenlearning.com This process converts chemical energy into the mechanical force necessary for movement. nih.gov In various diseases, such as muscular dystrophies, myopathies, and neuromuscular disorders, muscle weakness and fatigue are primary symptoms. nih.govmdpi.com This dysfunction can arise from impairments in the contractile apparatus or from reduced neural input to the muscle, leading to compromised force generation and physical function. mdpi.comnih.gov
The Role of Troponin Complex in Calcium-Dependent Muscle Activation
The interaction between actin and myosin is meticulously regulated by a calcium-dependent molecular switch. In a resting state, a protein called tropomyosin blocks the myosin-binding sites on the actin filaments, preventing contraction. jove.compatsnap.com The key to initiating contraction lies with the troponin complex, which is composed of three subunits: troponin C (TnC), the calcium-binding subunit; troponin I (TnI), the inhibitory subunit; and troponin T (TnT), the tropomyosin-binding subunit. patsnap.comresearchgate.netoup.com
When a nerve impulse stimulates a muscle fiber, calcium ions (Ca2+) are released from the sarcoplasmic reticulum into the sarcoplasm. jove.comkhanacademy.org These calcium ions bind to Troponin C, causing a conformational change in the entire troponin complex. patsnap.comnih.gov This structural shift moves tropomyosin away from the actin-binding sites, allowing the myosin heads to attach to actin and initiate the cross-bridge cycling that produces force. patsnap.comoup.com Therefore, the troponin complex is the central Ca2+ sensor that governs skeletal muscle contraction. researchgate.net
Therapeutic Strategies Targeting Muscle Weakness and Fatigue: The Concept of Myofilament Sensitizers
Muscle weakness and fatigue can be caused by an accumulation of metabolic by-products or a reduction in intracellular calcium release, both of which can decrease the sensitivity of the myofilaments to calcium. marquette.eduresearchgate.netnih.gov Traditional therapeutic strategies often target the nervous system or other upstream pathways. However, a more direct approach involves targeting the muscle's contractile machinery itself. This has led to the development of "myofilament sensitizers," a class of pharmacological agents designed to enhance the efficiency of muscle contraction. mdpi.com
These compounds work by increasing the sensitivity of the myofilaments to calcium ions. mdpi.compatsnap.com This means that for a given concentration of calcium, the muscle can generate more force. patsnap.com By targeting the troponin complex or myosin, these agents can amplify the muscle's response to diminished neural signals, a common issue in many neuromuscular diseases. nih.govnih.gov This approach is particularly attractive because it can improve muscle function without altering intracellular calcium levels, potentially reducing the risk of certain side effects. marquette.edu
Historical Context of Fast Skeletal Muscle Troponin Activator (FSTA) Research
The development of Fast Skeletal Muscle Troponin Activators (FSTAs) represents a targeted therapeutic strategy to combat muscle weakness. The first FSTA to be extensively studied in humans was tirasemtiv (B1682385). nih.govplos.org Tirasemtiv acts by selectively sensitizing the fast skeletal muscle troponin complex to calcium. plos.org It slows the rate of calcium release from the regulatory troponin complex, which amplifies the muscle's response to nerve signals and increases force generation at sub-maximal stimulation frequencies. plos.org
Research on tirasemtiv demonstrated that activating the fast skeletal troponin complex could improve muscle function in preclinical models of neuromuscular diseases like amyotrophic lateral sclerosis (ALS) and myasthenia gravis. nih.govplos.org Clinical studies in healthy participants confirmed that it amplified the skeletal muscle response to nerve input in a dose- and concentration-dependent manner. nih.gov While tirasemtiv validated the therapeutic concept of FSTAs, the research also highlighted opportunities for improvement in areas such as potency and tolerability, paving the way for the development of next-generation compounds. gcs-web.comacs.org
Introduction to CK-2127107 (Reldesemtiv) as a Next-Generation FSTA
This compound, also known as reldesemtiv (B610437), is a novel, next-generation Fast Skeletal Muscle Troponin Activator (FSTA). nih.govals.net It was developed through a collaboration between Cytokinetics and Astellas Pharma with the goal of improving upon the properties of the first-generation FSTA, tirasemtiv. acs.orgals.netcytokinetics.com Like its predecessor, this compound functions by selectively binding to the fast skeletal troponin complex and slowing the rate of calcium release, thereby sensitizing the sarcomere to calcium and increasing skeletal muscle contractility. nih.govq4cdn.comfiercebiotech.comdrugdiscoverynews.com
This compound was engineered to have potentially greater potency and an improved tolerability profile. gcs-web.comacs.org Preclinical and early clinical studies have shown that it effectively amplifies the muscle force response to submaximal nerve stimulation. nih.govnih.gov This pharmacological activity suggests its potential as a therapeutic option for a range of conditions associated with muscle weakness and fatigue, including neuromuscular diseases like Spinal Muscular Atrophy (SMA) and ALS, as well as conditions with secondary muscle dysfunction such as chronic obstructive pulmonary disease (COPD). nih.govals.netq4cdn.com
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
CK-2127107; CK2127107; CK2127107; CK-107; CK 107; CK107.; Unknown |
Origin of Product |
United States |
Molecular and Cellular Mechanism of Action of Ck 2127107
Selective Activation of Fast Skeletal Muscle Myofibrils
CK-2127107 is characterized by its selective activation of fast skeletal muscle myofibrils. It selectively activates fast skeletal myofibrils with an EC50 of 3.4 µM medchemexpress.com. This targeted action ensures that its effects are primarily exerted on the muscle fiber types responsible for rapid, powerful contractions. In isolated rabbit psoas muscle myofibril preparations, reldesemtiv (B610437) increased ATPase activity with a 40% activation concentration (AC40) value of 0.6 µM caymanchem.comcaymanchem.com.
Interaction with the Regulatory Troponin Complex
The core of this compound's mechanism lies in its interaction with the regulatory troponin complex. Skeletal muscle contractility is driven by the sarcomere, where skeletal muscle myosin converts chemical energy into mechanical force through interaction with actin cytokinetics.comfirstwordpharma.comcytokinetics.comfirstwordpharma.com. The interaction between actin and myosin is dependent on intracellular calcium levels, regulated by proteins including tropomyosin and various types of troponin cytokinetics.comfirstwordpharma.comcytokinetics.comfirstwordpharma.com. This compound selectively binds to and sensitizes the fast skeletal troponin complex to calcium medchemexpress.comcytokinetics.comfirstwordpharma.comresearchgate.netastellas.usontosight.ainih.govcytokinetics.comresearchgate.netmdpi.comcytokinetics.comcytokinetics.com.
Slowing the Rate of Calcium Release from Troponin C
A key aspect of this compound's action is its ability to slow the rate of calcium release from the regulatory troponin complex of fast skeletal muscle fibers cytokinetics.comfirstwordpharma.comcytokinetics.comfirstwordpharma.comastellas.uscytokinetics.comcytokinetics.comcytokinetics.com. This effect on calcium dissociation from troponin C is crucial, as it prolongs the presence of calcium on the troponin complex researchgate.net. By doing so, it enables an increased number of myosin binding sites on the actin filament at a given calcium concentration researchgate.netresearchgate.net.
Sarcomeric Calcium Sensitization Mechanism
The slowing of calcium release from troponin C leads to a direct sensitization of the sarcomere to calcium medchemexpress.comcytokinetics.comfirstwordpharma.comcytokinetics.comfirstwordpharma.comastellas.usontosight.aicytokinetics.comcytokinetics.comcytokinetics.comcytokinetics.comnih.gov. This increased calcium sensitivity means that for a given amount of calcium, the muscle fibers are more responsive, leading to an increase in skeletal muscle contractility cytokinetics.comfirstwordpharma.comcytokinetics.comfirstwordpharma.comastellas.uscytokinetics.comcytokinetics.comcytokinetics.com. This mechanism results in an increase in muscle contraction force ontosight.ai. In skinned fast skeletal muscle fiber assays, reldesemtiv increased muscle tension with a 30% muscle force (DF30) value of 0.8 µM caymanchem.comcaymanchem.com.
Enhancement of Cross-Bridge Formation at Submaximal Calcium Concentrations
The enhanced sarcomeric calcium sensitivity translates into an amplification of the skeletal muscle response, particularly at submaximal calcium concentrations and nerve stimulation frequencies medchemexpress.comcytokinetics.comsemanticscholar.orgcytokinetics.com. By slowing calcium dissociation from troponin C, this compound facilitates an increased number of myosin binding sites on the actin filament, thereby promoting cross-bridge formation and subsequent force generation even when calcium levels are not at their peak researchgate.netresearchgate.netresearchgate.net. In human studies, this compound significantly increased tibialis anterior muscle response with increasing dose and plasma concentration in a frequency-dependent manner, with the largest increase in peak force being 60% at 10 Hz semanticscholar.org.
Table 1: Effect of this compound on Muscle Force in Humans
| Stimulation Frequency (Hz) | Largest Increase in Peak Force (%) |
| 10 | 60 semanticscholar.org |
Specificity for Fast Skeletal Muscle Fibers Versus Slow Skeletal and Cardiac Muscle
A critical characteristic of this compound is its high specificity for fast skeletal muscle fibers. It exhibits little to no effect on slow skeletal muscle or cardiac muscle caymanchem.comcaymanchem.comresearchgate.netsemanticscholar.org. This specificity is vital as it helps prevent undesired cardiac effects that might arise from non-selective muscle activation caymanchem.comresearchgate.net. This targeted action allows for the potential therapeutic modulation of fast skeletal muscle function without significantly impacting other muscle types.
Distinct Pharmacological Activity Compared to Related Compounds
This compound is considered a "next-generation" fast skeletal muscle troponin activator (FSTA) medchemexpress.comcytokinetics.comastellas.usmdpi.comsemanticscholar.orgclinisciences.com. It is structurally distinct from earlier compounds in the same class, such as tirasemtiv (B1682385) mdpi.comcytokinetics.comcytokinetics.comnih.gov. Comparative studies suggest that this compound appears to be more potent than tirasemtiv and produces a larger effect in similar pharmacodynamic studies semanticscholar.orgcytokinetics.com. For instance, in a comparable study, the largest increase in peak force produced by this compound was 58.7% at 10 Hz, whereas tirasemtiv produced a 24.5% increase at the same frequency cytokinetics.com. This enhanced potency and effect size support its development as an advanced FSTA semanticscholar.orgcytokinetics.com. Furthermore, this compound appears to be better tolerated in comparable Phase 1 studies compared to tirasemtiv cytokinetics.com.
Table 2: Comparison of this compound and Tirasemtiv on Peak Force Increase
| Compound | Largest Increase in Peak Force at 10 Hz (%) | Reference |
| This compound | 58.7 cytokinetics.com | cytokinetics.com |
| Tirasemtiv | 24.5 cytokinetics.com | cytokinetics.com |
In Vitro Studies on Isolated Muscle Preparations
In vitro investigations using isolated muscle preparations have elucidated the direct effects of this compound on muscle fiber mechanics and calcium sensitivity.
In Situ Functional Assessments in Animal Models
In situ functional assessments in animal models have further demonstrated the efficacy of this compound in enhancing muscle performance under more physiological conditions.
Isometric Force Production in Response to Nerve StimulationSingle doses of this compound significantly increased isometric force in situ in response to sub-tetanic nerve stimulation in various mouse models, including those for Spinal Muscular Atrophy (SMA)nih.gov.
Table 1: Effect of this compound on Isometric Force Production in SMA Mouse Models (30 Hz Nerve Stimulation)
| Mouse Model | Treatment | Isometric Force (mN, Mean ± S.E.M.) | p-value (vs. Vehicle) | Source |
| 2B/2B-Neo SMA | Vehicle | 27 ± 2.8 | - | |
| 2B/2B-Neo SMA | This compound (30 mg/kg, IP) | 69 ± 2.7 | <0.001 | |
| Hung Li SMA | Vehicle | 89 ± 6.8 | - | |
| Hung Li SMA | This compound (30 mg/kg, IP) | 151 ± 10.2 | <0.05, <0.001 |
In 2B/2B-Neo SMA mice, force output at a physiologically relevant sub-tetanic stimulation frequency of 30 Hz was significantly increased following administration of this compound at 10 mg/kg (p<0.01) and 30 mg/kg (p<0.001) nih.gov. Similarly, in Hung Li SMA mice, force output at 30 Hz nerve stimulation increased with 30 mg/kg of this compound to levels exceeding those of wild-type control mice (p<0.001) nih.gov. The EC50 value in an in situ preparation of the EDL muscle in a rat model, defined as the compound concentration producing a 50% increase in muscle tension at a subtetanic nerve stimulation rate of 30 Hz, was also evaluated guidetopharmacology.org.
Force-Frequency Response Amplification in Rodent Musclethis compound consistently induced a leftward shift in the force-frequency response curve in both 2B/2B-Neo and Hung Li SMA mouse modelsnih.gov. This indicates a calcium sensitizing effect that amplifies the muscle's response to neuronal input. At sub-tetanic stimulation frequencies, this compound demonstrated a dose-dependent increase in force in both SMA mouse models. The amplification of the force-frequency response was most pronounced at stimulation frequencies typically associated with daily physical activity in humans, specifically within the 5 to 15 Hz range.
Table 2: Comparison of Peak Force Increase at 10 Hz Stimulation
| Compound | Peak Force Increase at 10 Hz (Least-Squares Mean [SE]) | Source |
| This compound | 58.7% (10.2%) | glixxlabs.com |
| Tirasemtiv | 24.5% (3.1%) |
In human studies, this compound significantly increased the tibialis anterior muscle response in a dose, plasma concentration, and frequency-dependent manner nih.govglixxlabs.com. The largest observed increase in peak force was approximately 60% at 10 Hz nih.govglixxlabs.com. Notably, this compound appeared more potent and produced larger increases in force compared to tirasemtiv, a first-generation FSTA, in similar pharmacodynamic studies nih.govglixxlabs.com.
In Vivo Animal Models of Muscle Dysfunction and Weakness
Preclinical investigations have explored the efficacy of this compound in various animal models of muscle dysfunction and weakness, including models of Spinal Muscular Atrophy (SMA) and heart failure-associated skeletal myopathy.
Spinal Muscular Atrophy (SMA) Models
Spinal Muscular Atrophy (SMA) is a severe neuromuscular disorder characterized by the progressive loss of motor neurons, leading to muscle atrophy and weakness cytokinetics.comnih.gov. This compound has been evaluated in mouse models of SMA to assess its impact on muscle function.
Studies have investigated the effects of this compound on skeletal muscle function in two distinct mouse models of SMA: the 2B/2B-Neo Intermediate SMA mice (analogous to Type II SMA) and Hung Li SMA mice (similar to Types III and IV SMA) globenewswire.comsmanewstoday.comcytokinetics.com. These models exhibit significant nerve dysfunction, muscle atrophy, and reduced maximum muscle force production globenewswire.comcytokinetics.com.
In both 2B/2B-Neo SMA and Hung Li SMA mouse models, single doses of this compound significantly increased isometric force in situ in response to sub-tetanic nerve stimulation globenewswire.comcytokinetics.com. Specifically, in 2B/2B-Neo SMA mice, administration of this compound at 10 mg/kg and 30 mg/kg significantly increased force output at a physiologically relevant sub-tetanic stimulation frequency of 30 Hz (p<0.01 and p<0.001, respectively) globenewswire.com. For instance, at 30 mg/kg, isometric force increased from 27 ± 2.8 mN (Vehicle) to 69 ± 2.7 mN (this compound) in 2B/2B-Neo SMA mice cytokinetics.com. In Hung Li SMA mice, 30 mg/kg of this compound increased force output at 30 Hz nerve stimulation to levels exceeding those of wild-type control mice (p<0.001) globenewswire.com. In this model, isometric force at 30 Hz increased from 89 ± 6.8 mN (Vehicle) to 151 ± 10.2 mN (this compound) cytokinetics.com.
The treatment with this compound resulted in a leftward shift of the force-frequency response curve in both SMA mouse models, indicating a calcium-sensitizing effect on the skeletal muscle globenewswire.comcytokinetics.com. This suggests that this compound can improve muscle function in SMA globenewswire.comcytokinetics.com. Furthermore, the addition of reldesemtiv (this compound) to SMN upregulators (such as nusinersen (B3181795) and SMN-C1) in Hung Li SMA mice further significantly increased muscle force, suggesting a complementary therapeutic potential smanewstoday.comcytokinetics.comcuresma.org. For example, at a submaximal stimulation frequency of 50 Hz, treatment with nusinersen (160 µg/g) and reldesemtiv (30 mg/kg) increased muscle force by 290% relative to control Hung Li SMA mice, compared to 100% with nusinersen alone cytokinetics.com.
Table 1: Effects of this compound on Isometric Muscle Force in SMA Mouse Models (30 Hz Nerve Stimulation)
| SMA Mouse Model | Treatment | Isometric Force (mN, Mean ± S.E.M.) | p-value | Source |
| 2B/2B-Neo SMA | Vehicle | 27 ± 2.8 | cytokinetics.com | |
| 2B/2B-Neo SMA | This compound (30 mg/kg, IP) | 69 ± 2.7 | <0.001 | cytokinetics.com |
| Hung Li SMA | Vehicle | 89 ± 6.8 | cytokinetics.com | |
| Hung Li SMA | This compound (30 mg/kg, IP) | 151 ± 10.2 | <0.001 | cytokinetics.com |
This compound amplifies the skeletal muscle response to nerve activation, particularly at submaximal stimulation frequencies globenewswire.comcytokinetics.comastellas.comsmanewstoday.comcytokinetics.comgcs-web.comdrug-dev.comclinicalleader.comcytokinetics.comgcs-web.comresearchgate.netmdpi.com. This effect is dose-dependent and is most pronounced at stimulation rates relevant to daily physical activity (5-15 Hz) gcs-web.comresearchgate.net. In non-clinical models of SMA, this skeletal muscle activator has consistently shown increases in submaximal skeletal muscle force and power in response to neuronal input globenewswire.comcytokinetics.comastellas.comcytokinetics.comgcs-web.comdrug-dev.comclinicalleader.comcytokinetics.com. This mechanism contributes to the potential of this compound to improve muscle function in patients experiencing motor neuron dysfunction globenewswire.com.
SMA mouse models, such as the 2B/2B-Neo and Hung Li strains, are characterized by significant nerve dysfunction and muscle atrophy globenewswire.comcytokinetics.com. While this compound primarily acts by sensitizing the sarcomere to calcium to increase muscle contractility, thereby addressing the functional consequence of muscle weakness, studies have noted the presence of muscle atrophy in these models globenewswire.comcytokinetics.com. The improvement in muscle force and function observed with this compound in these models, despite the underlying atrophy and nerve dysfunction, suggests its potential to mitigate the severity of symptoms and enhance patient muscle function globenewswire.comnih.gov.
Heart Failure-Associated Skeletal Myopathy Models
Heart failure is frequently associated with skeletal muscle dysfunction, characterized by muscle atrophy, impaired muscle metabolism, dyspnea, and limb muscle fatigue, leading to reduced exercise tolerance researchgate.netacs.orgcytokinetics.comnih.gov.
This compound has been evaluated for its ability to improve exercise tolerance and performance in rat models of heart failure-mediated skeletal myopathy, specifically those induced by left anterior descending coronary artery (LAD) ligation researchgate.netacs.orgcytokinetics.comnih.govcaymanchem.commedkoo.commedchemexpress.com. In these LAD-HF rats, hindlimb and diaphragm muscles exhibited significant atrophy, and fatigability was increased during muscle contractions researchgate.netacs.orgnih.gov.
A single oral dose of this compound (10 mg/kg) significantly increased running time in rotarod tests in LAD-HF rats compared to vehicle-treated controls researchgate.netacs.orgcytokinetics.comnih.govcaymanchem.commedchemexpress.com. Vehicle-treated LAD-HF rats showed significantly lower rotarod running times (116 ± 22 seconds) compared to sham-operated control rats (193 ± 31 seconds, p = 0.04) researchgate.netacs.orgnih.gov. Treatment with this compound substantially increased running time in LAD-HF rats to 283 ± 47 seconds, a nearly 2.5-fold increase compared to vehicle-treated LAD-HF rats (p = 0.0004) researchgate.netacs.orgcytokinetics.comnih.govmedchemexpress.com. This improvement effectively normalized exercise capacity in the heart failure model cytokinetics.com.
This compound also produced a leftward shift in the force-Ca2+ relationship of skinned, single diaphragm, and extensor digitorum longus fibers from LAD-HF rats, indicating improved calcium sensitivity researchgate.netacs.orgnih.gov. The diaphragm in heart failure animals showed significant myofiber atrophy and reduced contractility, which was partly corrected by this compound cytokinetics.com. These findings suggest that modulating skeletal muscle function through a fast skeletal troponin activator like this compound could be a beneficial therapeutic strategy for exercise intolerance associated with heart failure researchgate.netacs.orgcytokinetics.comnih.gov.
Table 2: Effects of this compound on Rotarod Running Time in Heart Failure Rat Model
| Group | Rotarod Running Time (seconds, Mean ± S.E.M.) | p-value (vs. Vehicle LAD-HF) | Source |
| Sham Control (Vehicle) | 193 ± 31 | N/A | researchgate.netacs.orgnih.gov |
| LAD-HF (Vehicle) | 116 ± 22 | N/A | researchgate.netacs.orgnih.gov |
| LAD-HF (this compound, 10 mg/kg PO) | 283 ± 47 | 0.0004 | researchgate.netacs.orgnih.gov |
Attenuation of Muscle Weakness and Fatigue
In non-clinical models, this compound has demonstrated the ability to increase submaximal skeletal muscle force and power in response to neuronal input. It has also shown efficacy in delaying the onset and reducing the degree of muscle fatigue. cytokinetics.comclinicalleader.comglobenewswire.comfiercebiotech.com In studies involving healthy volunteers, this compound increased the force generated by the tibialis anterior muscle in a dose, plasma concentration, and frequency-dependent manner, with the largest increase in peak force observed at 10 Hz. gcs-web.comsemanticscholar.org
Further evidence of its functional efficacy comes from a rat model of heart failure, where skeletal muscle dysfunction and exercise intolerance are prominent. In these models, this compound significantly improved exercise capacity, as measured by rotarod running time. Heart failure rats treated with this compound increased their rotarod running time approximately 2.5-fold compared to vehicle treatment, effectively normalizing exercise capacity. cytokinetics.comnih.gov This indicates an increased fatigue resistance in these models. cytokinetics.comnih.gov
The following table summarizes key findings related to the attenuation of muscle weakness and fatigue:
| Model/Study Type | Outcome Measure | This compound Effect | Reference |
| Non-clinical SMA models | Submaximal skeletal muscle force & power | Increased | cytokinetics.comclinicalleader.comglobenewswire.comfiercebiotech.com |
| Non-clinical SMA models | Onset and degree of muscle fatigue | Delayed onset, reduced degree | cytokinetics.comclinicalleader.comglobenewswire.comfiercebiotech.com |
| Healthy volunteers (tibialis anterior muscle) | Peak force (at 10 Hz nerve stimulation) | Increased by up to 60% | gcs-web.comsemanticscholar.org |
| Rat heart failure model | Rotarod running time (exercise capacity) | Increased ~2.5-fold, normalizing exercise capacity | cytokinetics.comnih.gov |
| Rat heart failure model | Fatigue resistance | Increased | cytokinetics.comnih.gov |
Correction of Reduced Calcium Sensitivity and Contractility in Diaphragm
In a rat model of heart failure, which is associated with diaphragm muscle atrophy and reduced contractility, this compound demonstrated a corrective effect. Diaphragm tissue from heart failure animals exhibited decreased contractility and reduced calcium sensitivity. Treatment with this compound (30 µM) significantly increased calcium sensitivity in both sham and heart failure diaphragm fibers. It also significantly increased force in both sham and heart failure diaphragms at submaximal frequencies of electrical stimulation, thereby improving impaired force production. cytokinetics.comnih.govphysiology.orgahajournals.org
The following table illustrates the impact of this compound on diaphragm function in heart failure rats:
| Diaphragm Property | Heart Failure (HF) vs. Sham | This compound Effect (in HF rats) | Reference |
| Calcium Sensitivity | Significantly lower in HF | Significantly increased | cytokinetics.comnih.gov |
| Peak Tension/Contractility | Reduced in HF | Partly corrected/Increased | cytokinetics.comnih.gov |
| Force-frequency relationship | Lower force in HF | Significantly increased force at submaximal frequencies | cytokinetics.comnih.gov |
Models of Other Muscle Weakness and Fatigue Conditions
This compound's pharmacological activity positions it as a potential therapeutic option for a range of diseases characterized by muscle weakness and fatigue. cytokinetics.comglobenewswire.comfiercebiotech.comgcs-web.comcytokinetics.comsemanticscholar.orgcytokinetics.com
Potential in Chronic Obstructive Pulmonary Disease (COPD) Models (Conceptual, based on mechanism)
Chronic Obstructive Pulmonary Disease (COPD) is often associated with dysfunction and atrophy of limb muscles, leading to exercise intolerance and muscle weakness. semanticscholar.orgresearchgate.net Given its mechanism as a fast skeletal muscle troponin activator that increases muscle contractility and reduces fatigue, this compound holds conceptual potential for improving muscle activity in COPD patients whose muscular activity is declining. cytokinetics.comclinicalleader.comglobenewswire.comsemanticscholar.orgcytokinetics.comresearchgate.netcopdfoundation.org Clinical trials have been initiated to assess its effects on physical function and endurance in individuals with COPD. clinicalleader.comglobenewswire.comcytokinetics.comcopdfoundation.org
Potential in Amyotrophic Lateral Sclerosis (ALS) Models (Conceptual, based on mechanism)
Amyotrophic Lateral Sclerosis (ALS) is a neurodegenerative disease characterized by progressive loss of motor neurons, leading to muscle weakness and fatigue. alsnewstoday.comnih.gov Reldesemtiv (this compound) is a second-generation fast skeletal muscle troponin activator developed to improve muscle function and delay muscle fatigue by amplifying responses to weak nerve impulses. alsnewstoday.com It is intended to boost the activation of troponin, a calcium-sensitive sarcomere protein, which plays an essential role in the contraction of fast skeletal muscle fibers, thereby increasing muscle contraction despite reduced nerve signaling. alsnewstoday.com Preclinical data and early-phase clinical trials have explored its potential to increase muscle force at sub-maximal nerve stimulation frequencies in mouse models of SMA, which informs its potential for increasing muscle function in patients with motor neuron dysfunction, including ALS. globenewswire.comcytokinetics.com
General Muscle Fatigue and Weakness Models
Beyond specific disease models, this compound has demonstrated broad pharmacological activity in non-clinical models of muscle weakness and fatigue. cytokinetics.comclinicalleader.comglobenewswire.comfiercebiotech.comgcs-web.comcytokinetics.com Its ability to increase skeletal muscle force and power and reduce muscle fatigability has been observed across various preclinical studies. cytokinetics.comclinicalleader.comglobenewswire.comfiercebiotech.comcytokinetics.comresearchgate.net This general effect on muscle function supports its investigation in conditions such as frailty in elderly adults with limited mobility, where maintaining muscle strength and mobility is crucial. semanticscholar.orgcytokinetics.com Studies have aimed to investigate its potential to increase skeletal muscle force and reduce muscle fatigue in such populations. cytokinetics.com
Future Directions and Scientific Context
The development of CK-2127107 and other next-generation FSTAs represents a significant step in the effort to treat muscle weakness by directly targeting the sarcomere. By sensitizing the myofilaments to calcium, these compounds offer a novel mechanism to amplify the output of compromised neuromuscular systems. nih.gov The clinical findings for reldesemtiv (B610437) in conditions like SMA are promising and support its continued development. nih.gov
Future research will likely focus on several key areas. First, further clinical trials will be necessary to fully establish the efficacy and long-term profile of reldesemtiv in various patient populations. Second, there is an ongoing scientific interest in exploring the potential of FSTAs as part of combination therapies. For diseases like SMA, where treatments that increase the level of essential proteins are available, an agent like reldesemtiv that improves muscle function through a distinct mechanism could provide complementary benefits. curesma.orgnih.gov Finally, the foundational research behind this compound continues to inform the discovery of other novel skeletal muscle activators, expanding the potential for new therapies for a wide range of debilitating diseases. acs.orgdrugdiscoverynews.com
Comparative Pharmacology and Preclinical Differentiation
Comparison of Potency and Efficacy with First-Generation FSTAs (e.g., Tirasemtiv) in Preclinical Settings
Preclinical and early clinical studies have indicated that CK-2127107 demonstrates greater potency and produces larger increases in force compared to tirasemtiv (B1682385). This compound was specifically designed from a different chemical structural class to offer advantages over its predecessor gcs-web.comglobenewswire.com.
In comparable pharmacodynamic studies, this compound significantly amplified the force generated by skeletal muscle in response to nerve stimulation. For instance, in studies assessing the tibialis anterior muscle, this compound resulted in a substantial increase in peak force.
Table 1: Preclinical Comparison of Peak Force Increase at 10 Hz Stimulation
| Compound | Peak Force Increase at 10 Hz (Least-Squares Mean [SE]) | Citation |
| This compound | 58.7% (10.2)% | gcs-web.comcytokinetics.com |
| Tirasemtiv | 24.5% (3.1)% | gcs-web.comcytokinetics.com |
Beyond direct force generation, preclinical data have also highlighted this compound's ability to improve muscle function in various disease models. In mouse models of spinal muscular atrophy (SMA), this compound demonstrated improvements in muscle function globenewswire.com. Furthermore, in a rat model of heart failure, the compound was associated with increased exercise tolerance and enhanced performance biospace.commedkoo.com.
Mechanistic Similarities and Differences within the FSTA Class
Both this compound and tirasemtiv belong to the class of fast skeletal muscle troponin activators (FSTAs). The fundamental mechanism of action for FSTAs involves the selective activation of the fast skeletal muscle troponin complex globenewswire.comglobenewswire.comcytokinetics.comontosight.aifirstwordpharma.comgcs-web.comcytokinetics.comcytokinetics.com. This activation increases the sensitivity of the skeletal muscle contractile apparatus to calcium globenewswire.comglobenewswire.comcytokinetics.comontosight.aifirstwordpharma.comgcs-web.comcytokinetics.comcytokinetics.com. By enhancing calcium sensitivity, FSTAs lead to an increase in skeletal muscle contraction force in response to neuronal input globenewswire.comglobenewswire.comcytokinetics.comontosight.aifirstwordpharma.comgcs-web.comcytokinetics.comcytokinetics.com.
Specifically, this compound operates by slowing the rate of calcium release from the regulatory troponin complex within fast skeletal muscle fibers globenewswire.comfirstwordpharma.comgcs-web.comcytokinetics.comcytokinetics.com. This action sensitizes the sarcomere—the fundamental contractile unit of muscle—to calcium, consequently increasing skeletal muscle contractility globenewswire.comfirstwordpharma.comgcs-web.comcytokinetics.comcytokinetics.com. While the overarching mechanism of calcium sensitization is shared within the FSTA class, this compound was developed from a distinct chemical structural class compared to tirasemtiv, implying structural refinements that contribute to its differentiated pharmacological profile gcs-web.comglobenewswire.com.
Theoretical Basis for Enhanced Efficacy in Preclinical Models
The enhanced efficacy observed with this compound in preclinical models is rooted in its optimized pharmacological properties, which were intentionally designed to surpass those of first-generation FSTAs like tirasemtiv gcs-web.comglobenewswire.com. The theoretical basis for this enhanced efficacy lies in its ability to produce a more pronounced and physiologically relevant increase in skeletal muscle force.
A key aspect of its theoretical advantage is its maximal effect at nerve stimulation frequencies that correspond to normal daily human muscle activity. The increases in force generated by this compound are most evident in the mid-range of nerve stimulation frequencies, specifically within the 5 to 15 Hz range, where most normal daily human muscle activity occurs gcs-web.comcytokinetics.comfirstwordpharma.com. This suggests that this compound is designed to optimize muscle performance under conditions relevant to everyday physical tasks, potentially translating to more meaningful improvements in physical function in patients with muscle weakness gcs-web.comcytokinetics.com.
By directly increasing skeletal muscle force production through its mechanism of sensitizing the sarcomere to calcium, this compound offers a more robust and efficient means of augmenting muscle contractility compared to its predecessors gcs-web.comcytokinetics.comglobenewswire.comfirstwordpharma.comgcs-web.comcytokinetics.comcytokinetics.com.
Methodological Approaches in Ck 2127107 Preclinical Research
Ex Vivo Muscle Contractility Assays (e.g., Diaphragm Strips, Plantar Flexor Muscles)
Ex vivo muscle contractility assays are fundamental in preclinical research, allowing for direct measurement of muscle function independent of neuronal integrity and other systemic variables oaepublish.com. These assays involve isolating muscles, such as the diaphragm or extensor digitorum longus (EDL), and mounting them in a controlled environment for electrical stimulation and force measurement oaepublish.comaurorascientific.com.
In studies using diaphragm strips from rats with heart failure (HF), CK-2127107 demonstrated a corrective effect on muscle dysfunction. Diaphragm tissue from HF rats exhibited decreased contractility and reduced calcium sensitivity, which was notably corrected by this compound cytokinetics.com. Specifically, diaphragm strips from heart failure animals displayed a reduced peak tension, a deficit that was partially ameliorated by this compound treatment cytokinetics.com.
Research also examined the effects of this compound on the EDL muscle. It was observed that this compound induced a significant leftward shift in the force-Ca²⁺ relationship in both sham-operated and heart failure-induced EDL muscles cytokinetics.com. This leftward shift indicates an increased sensitivity of the muscle fibers to calcium, meaning that a given force can be generated at a lower calcium concentration.
Table 1: Effect of this compound on Diaphragm Muscle Contractility in HF Rats (Ex Vivo)
| Muscle Type | Condition | Baseline Peak Tension (Arbitrary Units) | This compound Treated Peak Tension (Arbitrary Units) | Observation | Source |
| Diaphragm | HF Rats | Reduced | Partially Corrected | Corrected decreased contractility and reduced calcium sensitivity. | cytokinetics.com |
Isolated Skinned Fiber Experiments for Force-pCa Relationship
Isolated skinned fiber experiments are crucial for investigating the direct effects of compounds on the contractile apparatus of muscle fibers, independent of membrane excitation and calcium release mechanisms. These experiments involve chemically "skinning" muscle fibers to remove the sarcolemma, allowing direct access to the contractile proteins and control over the intracellular calcium concentration (pCa) acs.orgnih.gov.
This compound has been shown to produce a leftward shift in the force-Ca²⁺ relationship of skinned, single diaphragm, and extensor digitorum longus fibers nih.gov. This leftward shift signifies that the compound increases the calcium sensitivity of the sarcomere, enabling the muscle to generate more force at submaximal calcium concentrations cytokinetics.comcytokinetics.comcaymanchem.com. In a skinned fast skeletal muscle fiber assay, reldesemtiv (B610437) (this compound) increased muscle tension with a 30% muscle force (DF30) value of 0.8 µM caymanchem.com. This indicates its potency in directly enhancing the contractile force of fast skeletal muscle fibers by sensitizing the sarcomere to calcium caymanchem.com.
In Vivo Electrophysiological Muscle Function Assessment
In vivo electrophysiological assessments allow for the evaluation of muscle function within a living organism, providing insights into the integrated neuromuscular response to a compound aurorascientific.comresearchgate.netyoutube.com. These methods often involve stimulating a nerve and measuring the resulting muscle force or electrical activity.
This compound has been shown to amplify the skeletal muscle response to nerve activation in humans nih.govsemanticscholar.orgresearchgate.net. This effect was observed as significant dose-, concentration-, and frequency-dependent increases in the force of muscle contraction elicited by nerve stimulation in healthy volunteers cytokinetics.comgcs-web.com. The increases in force were most prominent at mid-range nerve stimulation frequencies, aligning with findings from preclinical studies semanticscholar.orgcytokinetics.com.
Sciatic Nerve Stimulation and Muscle Force Measurement
Sciatic nerve stimulation is a common method for assessing hindlimb muscle function in rodent models of neuromuscular diseases cytokinetics.comglobenewswire.com. This approach allows for the measurement of isometric muscle force production in response to varying frequencies of nerve stimulation.
In mouse models of spinal muscular atrophy (SMA), this compound significantly increased submaximal force in situ cytokinetics.comglobenewswire.com. For instance, in 2B/2B-Neo SMA mice, a 30 mg/kg intraperitoneal (IP) dose of this compound significantly increased isometric force in response to 30 Hz nerve stimulation from 27 ± 2.8 mN (Vehicle) to 69 ± 2.7 mN cytokinetics.com. Similarly, in Hung Li SMA mice, the same dose increased isometric force at 30 Hz nerve stimulation from 89 ± 6.8 mN (Vehicle) to 151 ± 10.2 mN cytokinetics.com. These results were accompanied by a leftward shift in the force-frequency response curve in both SMA mouse models, indicating improved muscle force at sub-tetanic stimulation frequencies cytokinetics.com.
Table 2: Effect of this compound on Isometric Force in SMA Mouse Models (Sciatic Nerve Stimulation at 30 Hz)
| Mouse Model | Treatment | Isometric Force (mN, Mean ± S.E.M.) | p-value | Source |
| 2B/2B-Neo SMA | Vehicle | 27 ± 2.8 | <0.001 | cytokinetics.com |
| 2B/2B-Neo SMA | This compound (30 mg/kg IP) | 69 ± 2.7 | cytokinetics.com | |
| Hung Li SMA | Vehicle | 89 ± 6.8 | <0.001 | cytokinetics.com |
| Hung Li SMA | This compound (30 mg/kg IP) | 151 ± 10.2 | cytokinetics.com |
Tibialis Anterior Muscle Response to Nerve Stimulation
The tibialis anterior muscle, responsible for foot dorsiflexion, is often used in human pharmacodynamic studies to assess the effects of compounds on muscle force-frequency relationships following deep fibular nerve stimulation nih.govsemanticscholar.orgresearchgate.net.
In healthy human volunteers, this compound significantly increased the tibialis anterior muscle response to nerve stimulation in a dose-, concentration-, and frequency-dependent manner nih.govsemanticscholar.orgresearchgate.netgcs-web.com. The most substantial increase in peak force, approximately 60%, was observed at a stimulation frequency of 10 Hz nih.govsemanticscholar.orgresearchgate.netgcs-web.com. This finding suggests that this compound can enhance muscle force output at physiologically relevant submaximal nerve stimulation rates semanticscholar.orgresearchgate.net.
Table 3: Peak Force Amplification of Tibialis Anterior Muscle by this compound in Humans
| Stimulation Frequency | Peak Force Increase (%) | Source |
| 10 Hz | ~60% | nih.govsemanticscholar.orgresearchgate.netgcs-web.com |
Exercise Performance Assays (e.g., Rotarod Testing in Rodents)
Exercise performance assays, such as the rotarod test, are widely used in preclinical research to evaluate the functional impact of therapeutic interventions on whole-animal motor coordination, balance, and endurance cytokinetics.comnih.govcaymanchem.combiospace.comnbs-bio.com.
This compound has been shown to improve exercise capacity in a rat model of heart failure (HF) using a fatiguing rotarod protocol cytokinetics.comnih.govcaymanchem.combiospace.com. In these studies, HF rats exhibited reduced rotarod running time compared to sham controls (111 ± 32 seconds vs. 198 ± 26 seconds, p=0.042) cytokinetics.com. Treatment with this compound significantly increased the rotarod running time in HF rats by approximately 2.5-fold, normalizing their exercise capacity to 277 ± 32 seconds (p=0.0004) cytokinetics.com. Furthermore, this compound produced a dose-dependent increase in running time in healthy rats, with a 2.5-fold increase observed following a 10 mg/kg dose cytokinetics.com. A single oral dose of 10 mg/kg of this compound in LAD-HF rats increased running time to 283 ± 47 seconds, compared to 116 ± 22 seconds in vehicle-treated LAD-HF rats (P = 0.0004) nih.gov.
Table 4: Rotarod Running Time in Rat Models (Mean ± S.E.M. in seconds)
| Group | Running Time (seconds) | p-value | Source |
| Sham (Vehicle) | 198 ± 26 | - | cytokinetics.com |
| HF (Vehicle) | 111 ± 32 | 0.042 | cytokinetics.com |
| Sham (this compound) | 275 ± 31 | 0.022 | cytokinetics.com |
| HF (this compound) | 277 ± 32 | 0.0004 | cytokinetics.com |
| LAD-HF (Vehicle) | 116 ± 22 | 0.04 | nih.gov |
| LAD-HF (this compound) | 283 ± 47 | 0.0004 | nih.gov |
Assessment of Muscle Fatigue Resistance in Animal Models
Muscle fatigue resistance is a critical aspect of muscle function, and its assessment in animal models helps to understand the potential of a compound to alleviate weakness and improve endurance cytokinetics.comsmanewstoday.comcuresma.orgcuresma.org.
Morphological and Histological Analysis of Muscle Tissue (e.g., Fiber Type, Atrophy)
This compound functions by sensitizing the sarcomere to calcium, thereby increasing skeletal muscle contractility. This is achieved by slowing the rate of calcium release from the regulatory troponin complex, particularly within fast skeletal muscle fibers. wikipedia.orgmdpi.comresearchgate.net This selective action on fast skeletal muscle fibers is central to its proposed therapeutic mechanism.
Preclinical investigations have demonstrated this compound's impact on muscle function and in mitigating muscle atrophy. In non-clinical models of Spinal Muscular Atrophy (SMA), a condition marked by muscle weakness, this compound has been shown to increase submaximal skeletal muscle force and power, while also delaying the onset and reducing the degree of muscle fatigue. wikipedia.org
Further insights into its effects on muscle morphology and function come from studies in a rat model of heart failure. In this model, diaphragm and certain limb muscles typically exhibit atrophy, with fast skeletal fibers being particularly affected. This compound treatment led to an increase in calcium sensitivity in muscle fibers from both healthy (sham-operated) and heart failure diaphragms. Importantly, the compound was observed to improve the impaired force production characteristic of heart failure diaphragms.
Quantitative assessments in this heart failure model revealed a significant improvement in exercise capacity. Rats treated with this compound showed a substantial increase in rotarod running time, effectively normalizing exercise capacity compared to vehicle-treated heart failure rats. While the diaphragm in heart failure rats was characterized by muscle atrophy and a shift in fiber type composition towards slower fibers, this compound was able to correct the decreased contractility and reduced calcium sensitivity in this tissue. Interestingly, hind limb muscles in this model did not show major differences in contractility, fatigability, or fiber type composition between treatment groups.
Table 1: Effects of this compound on Muscle Function in a Rat Heart Failure Model
| Parameter | Vehicle-Treated HF Rats (Mean ± S.E.) | This compound Treated HF Rats (Mean ± S.E.) | Change (Approx. Fold) | Significance (p-value) |
| Rotarod Running Time (seconds) | 111 ± 32 | 277 ± 32 | 2.5 | 0.0004 |
| Diaphragm Ca2+ Sensitivity (EC50, µM) | Lower (vs. Sham) | Increased (vs. HF vehicle) | N/A | Significant |
| Diaphragm Force Production (submaximal) | Lower (vs. Sham) | Increased (vs. HF vehicle) | N/A | Significant |
In Vitro Biotransformation and Metabolite Profiling in Hepatic Systems
In vitro biotransformation and metabolite profiling studies are integral to preclinical drug development. These studies are critical for elucidating the primary metabolic routes of a compound, identifying potential metabolites, and guiding the synthetic optimization of lead compounds or drug candidates to address issues related to stability and toxicity. Understanding a drug's metabolism, particularly in the liver, is a major determinant of its hepatotoxicity, as both detoxification and bioactivation processes can occur, often catalyzed by cytochrome P450 (CYP) enzymes.
Common methodological approaches for in vitro metabolism studies involve the incubation of novel chemical entities with various metabolically active test systems derived from the liver. These include liver microsomes, which primarily provide enzymes for Phase I metabolism, and S9 fractions, which offer a broader coverage of both Phase I and Phase II biotransformations. Cultured hepatocytes are also utilized as in vitro systems for predicting metabolites. These incubations are typically performed under controlled conditions, with samples collected at various time points and analyzed using advanced techniques such as liquid chromatography/tandem mass spectrometry (LC-MS/MS) for the identification and profiling of metabolites.
For this compound (reldesemtiv), specific in vitro findings indicate that it undergoes rapid metabolism by human microsomes. The intrinsic clearance in human microsomes was reported as 45 (mL/min)/kg. This data point is crucial for understanding the compound's metabolic stability and guiding further development.
Table 2: In Vitro Metabolic Stability of this compound
| Parameter | Value | System |
| Intrinsic Clearance (mL/min)/kg | 45 | Human Microsomes |
It is important to note that while in vitro systems are invaluable for early drug development, their predictivity for circulating metabolites in vivo can be variable. Retrospective analyses have shown that in vitro systems can predict approximately 50% of circulating metabolites present in vivo across preclinical species and humans, though without a direct correlation between apparent in vitro and in vivo concentrations. Among the available in vitro systems, suspension hepatocytes and co-cultured hepatocytes have marginally outperformed other systems in generating known major human circulating metabolites.
Future Directions and Unexplored Research Avenues for Ck 2127107
Deeper Elucidation of Sarcomeric Protein Interactions beyond Troponin
While CK-2127107 is known to interact with the fast skeletal muscle troponin complex, leading to calcium sensitization, a more comprehensive understanding of its interactions with other sarcomeric proteins is crucial. globenewswire.comcytokinetics.comastellas.comcytokinetics.com The sarcomere is a highly organized cytoskeletal structure composed of numerous key proteins, including actin, myosin, tropomyosin, and various troponin subunits (Tn-I, Tn-T, Tn-C). cytokinetics.comastellas.comgenecards.org Future research should aim to investigate whether this compound directly or indirectly modulates the function or conformation of these other proteins. For instance, exploring potential effects on tropomyosin movement or myosin cross-bridge cycling kinetics, beyond the initial calcium sensitization, could reveal additional mechanisms contributing to its observed effects on muscle force and fatigue resistance. Techniques such as fluorescence resonance energy transfer (FRET), nuclear magnetic resonance (NMR), or single-molecule force spectroscopy could be employed to probe these intricate interactions at a high resolution. Understanding these broader interactions could uncover synergistic effects or identify novel targets for combination therapies.
Investigation of Long-Term Preclinical Effects on Muscle Structure and Regeneration
Current preclinical data for this compound primarily focus on its acute or sub-chronic effects on muscle function. globenewswire.comcytokinetics.comastellas.com However, for chronic conditions involving muscle weakness and degeneration, understanding the long-term impact of this compound on muscle structure and regenerative capacity is paramount. Future studies should involve extended preclinical animal models to assess:
Muscle Fiber Integrity and Organization: Evaluate if long-term administration of this compound influences the structural integrity of myofibrils, sarcomere organization, or the incidence of muscle damage.
Muscle Regeneration Processes: Investigate its effects on satellite cell activation, proliferation, differentiation, and integration into existing muscle fibers. This could involve histological analysis, immunohistochemistry for regeneration markers, and functional assessment of muscle repair following injury in treated animals. mdpi.com
Prevention of Atrophy and Fibrosis: Determine if long-term treatment can mitigate muscle atrophy or the progression of fibrotic tissue formation, which are common in many muscle-wasting diseases. mdpi.com
Such investigations would provide critical insights into the potential disease-modifying effects of this compound beyond symptomatic force enhancement.
Research into Potential Combination Therapies in Preclinical Disease Models
The concept of combination therapies is gaining traction in treating complex diseases like spinal muscular atrophy (SMA), where this compound has shown promise. nih.govnih.govcuresma.org Preclinical studies have already indicated that this compound may complement SMN-directed therapies, such as nusinersen (B3181795) or SMN-C1 (a small molecule therapy similar to risdiplam), to further improve muscle function in SMA models. curesma.org This suggests a synergistic approach where this compound addresses muscle weakness and fatigue, while other agents target the underlying genetic or molecular defects. Future research should systematically explore combination strategies with other therapeutic classes, including:
Gene therapies: Combining this compound with adeno-associated virus (AAV)-mediated gene therapies aimed at increasing SMN protein levels.
Anti-inflammatory agents: Investigating combinations in inflammatory myopathies where muscle weakness is compounded by chronic inflammation.
Anabolic agents: Exploring co-administration with compounds that promote muscle growth and mass.
These studies should assess not only functional improvements but also molecular and histological changes to understand the basis of any synergistic effects.
Exploration of Novel Preclinical Disease Models Exhibiting Muscle Weakness or Fatigue
While this compound has been studied in mouse models of SMA and other conditions associated with muscle weakness and fatigue, expanding its evaluation to a broader range of preclinical disease models is essential. globenewswire.comcytokinetics.comastellas.com This could include models of:
Sarcopenia and cachexia: To assess its potential in age-related muscle loss or muscle wasting associated with chronic diseases.
Muscular dystrophies (beyond SMA): Investigating its effects in models of Duchenne muscular dystrophy (DMD) or limb-girdle muscular dystrophies, where muscle weakness and degeneration are prominent features.
Mitochondrial myopathies: To determine if enhancing sarcomere calcium sensitivity can compensate for impaired mitochondrial function and energy production.
Post-intensive care unit (ICU) myopathy/neuropathy: Developing models that mimic the severe muscle weakness and atrophy observed in critically ill patients.
The use of diverse models would help delineate the full spectrum of diseases where this compound could offer therapeutic benefit and provide insights into its mechanism of action across different pathological contexts.
Advanced Mechanistic Studies using High-Resolution Imaging and Structural Biology
To gain a deeper understanding of how this compound exerts its effects at the molecular and atomic level, advanced mechanistic studies are warranted. High-resolution imaging and structural biology techniques can provide unprecedented insights:
Cryo-electron microscopy (Cryo-EM) and X-ray Crystallography: These techniques can be used to determine the precise binding site of this compound on the troponin complex or other sarcomeric proteins. azolifesciences.comgrantome.comnih.gov Visualizing the conformational changes induced by this compound binding would provide critical details about its mechanism of action. uni-osnabrueck.de
Super-resolution microscopy (e.g., STORM, PALM): These methods can reveal the localization of this compound within the sarcomere and its dynamic interactions with target proteins in a cellular context. nih.gov
Time-resolved structural methods: Techniques that capture molecular events on fast timescales could elucidate the kinetic aspects of this compound's interaction with troponin and its impact on calcium handling and muscle contraction. grantome.com
Such studies would solidify the understanding of this compound's molecular pharmacology and potentially inform the design of next-generation skeletal muscle activators.
Comprehensive Metabolic Pathway Analysis in Preclinical Species
Understanding the comprehensive metabolic fate and impact of this compound in preclinical species is crucial. While pharmacokinetic and pharmacodynamic studies have been conducted, a detailed analysis of its influence on metabolic pathways is needed. cytokinetics.comgcs-web.comclinicalleader.com This could involve:
Metabolomics: Using techniques like mass spectrometry to identify and quantify changes in endogenous metabolites in response to this compound administration. This could reveal effects on energy metabolism (e.g., ATP biosynthesis, fatty acid oxidation, glycolysis), amino acid metabolism, or lipid profiles within muscle tissue and other relevant organs. researchgate.netnih.govcreative-proteomics.com
Pharmacometabolomics: Correlating changes in metabolic profiles with observed functional improvements to identify metabolic biomarkers of response or potential off-target metabolic effects.
Organ-specific metabolic profiling: Investigating how this compound affects metabolic pathways differently across various tissues, such as muscle, liver, and kidney, to understand its systemic metabolic footprint. researchgate.net
Such comprehensive metabolic pathway analysis, potentially using tools like MetaCyc, would provide a holistic view of the compound's biological impact and guide future development. nih.gov
Assessment of this compound's Impact on Specific Muscle Fiber Types and Their Functional Contributions
Skeletal muscles are composed of heterogeneous fiber types, primarily slow-twitch (Type I) and fast-twitch (Type IIa, IIb/x), each with distinct contractile and metabolic properties. frontiersin.orgphysio-pedia.complos.org this compound is described as a fast skeletal muscle troponin activator, suggesting a preferential effect on fast-twitch fibers. globenewswire.comcytokinetics.com Future research should precisely quantify its differential impact on these fiber types:
Fiber-type specific force generation: Assess the force-frequency relationship and fatigue resistance in isolated slow-twitch and fast-twitch muscle fibers from treated animals.
Histological and molecular analysis: Examine changes in fiber type composition, cross-sectional area, and expression of fiber-type specific proteins (e.g., myosin heavy chains) following this compound administration. mdpi.com
Understanding the fiber-type specificity of this compound's action would allow for more targeted therapeutic strategies and a clearer prediction of its effects on different aspects of muscle function.
Q & A
What is the pharmacological mechanism of CK-2127107, and how does it differ from earlier compounds like tirasemtiv?
Answer: this compound is a next-generation fast skeletal muscle troponin activator (FSTA) that enhances calcium sensitivity in muscle fibers, increasing force generation during neuromuscular activation. Unlike tirasemtiv, it belongs to a distinct chemical class with improved potency (EC50 = 3.4 μM in preclinical models) and tolerability. Methodologically, its mechanism is validated through in vitro calcium sensitivity assays and force-frequency response measurements in human tibialis anterior muscles during Phase 1 trials .
What preclinical models are most appropriate for evaluating this compound's efficacy in neuromuscular disorders?
Answer: Preclinical studies should utilize validated animal models of spinal muscular atrophy (SMA), amyotrophic lateral sclerosis (ALS), or chronic obstructive pulmonary disease (COPD). Key methodologies include electrophysiological assessments of muscle force (e.g., tibialis anterior force-frequency curves), histopathological analysis of muscle integrity, and pharmacokinetic profiling to correlate plasma concentrations with functional outcomes .
How should researchers design dose-escalation protocols for this compound to balance efficacy and tolerability in early-phase trials?
Answer: Implement adaptive dose-escalation designs with sequential cohorts, starting at 25% of the no-observed-adverse-effect level (NOAEL) from preclinical studies. Monitor plasma pharmacokinetics (Cmax, AUC) and pharmacodynamic biomarkers (e.g., muscle force output) to establish a therapeutic window. Safety thresholds should prioritize avoiding off-target CNS effects observed in earlier FSTAs .
What statistical methods are recommended to analyze this compound's impact on muscle fatigue in Phase 2 trials?
Answer: Use mixed-effects models to account for intra-patient variability, adjusting for baseline characteristics like disease progression rate. Longitudinal analysis of repeated measures (e.g., Six-Minute Walk Test, MVIC) should include time-by-treatment interaction terms. Sensitivity analyses must address missing data due to dropout rates common in neuromuscular trials .
How can researchers address discrepancies between this compound's preclinical potency and clinical translatability?
Answer: Conduct translational pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for interspecies differences in drug metabolism. Validate preclinical findings using human ex vivo muscle preparations and prioritize biomarkers (e.g., serum troponin levels) that bridge animal and human data .
What ethical considerations arise when designing this compound trials for pediatric SMA populations?
Answer: Ensure informed consent processes address risks of muscle overstimulation (e.g., cramps) and long-term safety uncertainties. Stratify pediatric cohorts by age and motor function baseline (e.g., Hammersmith Functional Motor Scale). Include independent data monitoring committees to evaluate interim safety data .
What methodologies optimize the assessment of this compound's bioavailability in elderly populations with mobility limitations?
Answer: Use population PK modeling to account for age-related changes in renal/hepatic function. Combine sparse sampling techniques with Bayesian estimation to reduce patient burden. Validate bioavailability through comparative AUC analyses against healthy volunteer data .
How do researchers validate this compound's target engagement in human skeletal muscle?
Answer: Employ transcranial magnetic stimulation (TMS) paired with electromyography (EMG) to measure motor-evoked potentials. Concurrently, use ultrasound-guided muscle biopsies to quantify troponin activation and correlate with functional outcomes .
What strategies mitigate bias in open-label extensions of this compound trials?
Answer: Implement blinded endpoint adjudication committees and objective primary endpoints (e.g., respiratory function tests). Use placebo-controlled run-in periods before open-label phases to establish within-patient baselines .
How should post-hoc analyses of this compound trial data be structured to identify responder subgroups?
Answer: Apply machine learning algorithms (e.g., random forests) to baseline characteristics (e.g., disease duration, genetic markers). Pre-specify subgroup hypotheses to avoid data dredging, and adjust p-values for multiplicity using false discovery rate controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
